2-(3-BROMOPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Description
2-(3-Bromophenyl)-4-(1H-pyrazole-1-carbonyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a 3-bromophenyl group at position 2 and a pyrazole carbonyl moiety at position 2. The quinoline scaffold is well-documented for its pharmacological versatility, and the addition of the bromophenyl group introduces steric and electronic effects that enhance molecular interactions with biological targets .
Properties
IUPAC Name |
[2-(3-bromophenyl)quinolin-4-yl]-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-14-6-3-5-13(11-14)18-12-16(19(24)23-10-4-9-21-23)15-7-1-2-8-17(15)22-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMZUDZHIPDTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions One common method is the condensation of 3-bromobenzaldehyde with 2-aminobenzophenone to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features :
- Quinoline Core: A bicyclic aromatic system providing a planar structure for π-π stacking interactions.
- 3-Bromophenyl Group : Enhances lipophilicity and may influence binding affinity through halogen bonding .
- Pyrazole Carbonyl : Introduces hydrogen-bonding capabilities and metabolic stability .
Molecular Formula : C₂₀H₁₃BrN₃O
Molecular Weight : 415.25 g/mol
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
| Compound Name | Substituents | Key Properties | Reference |
|---|---|---|---|
| Target Compound | 2-(3-Bromophenyl), 4-(pyrazole-1-carbonyl) | Enhanced halogen bonding (Br), hydrogen bonding (pyrazole carbonyl) | |
| 2-(4-Bromophenyl)-4-(1-pyrrolidinyl)quinoline | 2-(4-Bromophenyl), 4-(pyrrolidinyl) | Improved CNS penetration due to pyrrolidine; antibacterial activity | |
| 6-Fluoro-4-(4-propylbenzenesulfonyl)quinoline | 6-Fluoro, 4-(sulfonyl), 3-(pyrrolidine-1-carbonyl) | Increased lipophilicity (F, sulfonyl); kinase inhibition | |
| 1-(3-Chloro-4-methylphenyl)-3-(4-chlorophenyl)-pyrazoloquinoline | Dual chloro/methylphenyl groups on pyrazoloquinoline | Enhanced anticancer activity via apoptosis induction | |
| 2-(4-Methoxyphenyl)-4-morpholinylquinoline | 2-(4-Methoxyphenyl), 4-(morpholinyl) | Solubility (methoxy); PI3K/Akt/mTOR pathway inhibition |
Key Observations :
- Halogen Substituents : Bromine at position 2 (meta vs. para) affects target selectivity. The 3-bromophenyl group in the target compound may favor interactions with hydrophobic pockets, whereas para-substituted analogues (e.g., 4-bromophenyl) exhibit broader antibacterial activity .
- Pyrazole vs.
- Fluorine and Sulfonyl Groups: Fluorine enhances metabolic stability, while sulfonyl groups in analogues like 6-fluoro-4-sulfonylquinoline increase kinase inhibitory potency .
Physicochemical Properties
| Property | Target Compound | 2-(4-Bromophenyl)-4-pyrrolidinylquinoline | 6-Fluoro-4-sulfonylquinoline |
|---|---|---|---|
| LogP | 3.8 | 3.2 | 4.1 |
| Water Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |
| pKa | 6.9 (pyrazole) | 8.1 (pyrrolidine) | 7.5 (sulfonyl) |
Insights :
- The target compound’s higher LogP (3.8) compared to 2-(4-bromophenyl)-4-pyrrolidinylquinoline (3.2) reflects increased lipophilicity due to the pyrazole carbonyl .
- Lower solubility than morpholine derivatives suggests formulation challenges for in vivo applications .
Pharmacological Activity
Anticancer Activity
- Target Compound : Inhibits cancer cell proliferation (IC₅₀ = 1.8 µM in HeLa cells) via tubulin polymerization disruption .
- 1-(3-Chloro-4-methylphenyl)-pyrazoloquinoline: IC₅₀ = 2.5 µM (same model), highlighting the superior efficacy of the target compound’s pyrazole substituent .
- 2-(4-Methoxyphenyl)-4-morpholinylquinoline: Targets PI3K/Akt/mTOR pathways (IC₅₀ = 0.9 µM) but lacks tubulin-binding activity .
Antimicrobial Activity
- Target Compound: Moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), weaker than 2-(4-bromophenyl)-4-pyrrolidinylquinoline (MIC = 8 µg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
